5-methylindolizine-2-carboxylic acid
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Overview
Description
5-Methylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxylic acid group at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with appropriate substituents. For example, the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts can be used to synthesize 2-aminoindolizines, which can then be further functionalized to obtain this compound . Another method involves the use of radical cyclization and cross-coupling reactions to construct the indolizine ring system .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. Radical-induced synthetic approaches are particularly advantageous due to their high atom- and step-economy .
Chemical Reactions Analysis
Types of Reactions: 5-Methylindolizine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
5-Methylindolizine-2-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties . In materials science, indolizine derivatives are explored for their fluorescence properties and potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . Additionally, this compound is used in organic synthesis as a precursor for the construction of more complex heterocyclic systems .
Mechanism of Action
The mechanism of action of 5-methylindolizine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitrogen atom in the indolizine ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function . The carboxylic acid group can also form ionic interactions with positively charged residues in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-methylindolizine-2-carboxylic acid include other indolizine derivatives such as indolizine-2-carboxylic acid, 5-chloroindolizine-2-carboxylic acid, and 5-methoxyindolizine-2-carboxylic acid .
Uniqueness: this compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific molecular targets and pathways, making it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
160205-84-5 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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